molecular formula C5H5BrN2O B1281960 2-Bromo-6-methoxypyrazine CAS No. 91678-76-1

2-Bromo-6-methoxypyrazine

Cat. No.: B1281960
CAS No.: 91678-76-1
M. Wt: 189.01 g/mol
InChI Key: FUBVVTKSPREWBI-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxypyrazine is a heterocyclic organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 6-position of the pyrazine ring.

Scientific Research Applications

2-Bromo-6-methoxypyrazine has several applications in scientific research:

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-Bromo-6-methoxypyrazine are not mentioned in the search results, its use in the synthesis of p38α mitogen-activated protein kinase inhibitors suggests potential applications in the development of treatments for diseases like rheumatoid arthritis, psoriasis, and various neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxypyrazine typically involves the bromination of 6-methoxypyrazine. One common method includes the reaction of 6-methoxypyrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxypyrazine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxypyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of pyrazine, including this compound, have been studied for their potential as kinase inhibitors, which can interfere with signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

  • 2-Bromo-4-methoxypyrazine
  • 2-Bromo-5-methoxypyrazine
  • 2-Bromo-3-methoxypyrazine

Comparison: 2-Bromo-6-methoxypyrazine is unique due to the specific positioning of the bromine and methoxy groups on the pyrazine ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to other bromo-methoxypyrazines, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-bromo-6-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVVTKSPREWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536705
Record name 2-Bromo-6-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91678-76-1
Record name 2-Bromo-6-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-methoxypyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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